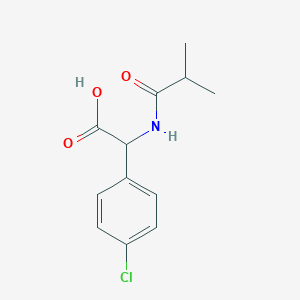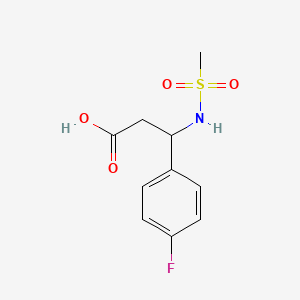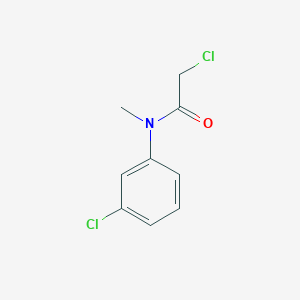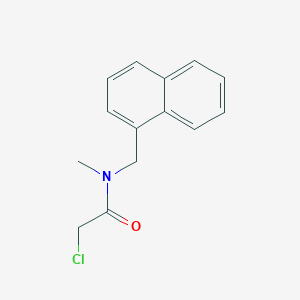![molecular formula C15H14ClNO2 B7628021 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, also known as CPME, is a chemical compound that has been studied for its potential applications in scientific research. CPME is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain that is involved in the regulation of anxiety, sleep, and other physiological processes. By enhancing the activity of GABA receptors, 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the ability to modulate GABA receptor activity, reduce inflammation, and inhibit the growth of cancer cells. These effects make it a promising candidate for further study in a variety of scientific fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is that it is a relatively stable compound that can be stored for long periods of time without significant degradation. However, it is also a highly reactive compound that requires careful handling and safety precautions. Additionally, 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are many potential future directions for research on 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on different physiological systems. Additionally, more research is needed to determine the safety and toxicity of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, especially in the context of long-term use. Overall, 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Méthodes De Synthèse
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(phenoxymethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-(phenoxymethyl)aniline with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The synthesis of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is a complex process that requires careful attention to detail and safety precautions.
Applications De Recherche Scientifique
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have activity as a GABA receptor agonist, which could make it useful in the treatment of anxiety and other neurological disorders. 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-8-6-12(7-9-13)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWSPHAKODLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)




![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)